![molecular formula C10H10N4OS B2622478 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 2191215-87-7](/img/structure/B2622478.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of triazole β-lactam conjugates, which are similar to the compound , has been described using click chemistry . β-lactams were prepared using a cycloaddition strategy and propargylated at N-1 to afford compounds. These β-lactams underwent a Cu-catalyzed click reaction with different aryl azides to provide 1,2,3-triazole conjugates .Molecular Structure Analysis
The IR spectrum of similar compounds displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring . The 1H NMR spectrum showed characteristic spectral features of the β-lactam ring .Chemical Reactions Analysis
The reaction of azides with methylene active compounds is very sensitive to the base/solvent system . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.28. The IR spectrum of similar compounds displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including our compound of interest, have been a focus for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Properties
Thiophene derivatives, including the compound , have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimicrobial Properties
Some 1,2,3-triazole hybrids, which would include our compound, have shown moderate to excellent antimicrobial activity against various microbial strains . This suggests potential use in the development of new antimicrobial drugs.
Anticancer Properties
1,2,3-triazoles, including our compound, have found applications in anticancer drug discovery . They have shown antiproliferative activity, making them potential candidates for anticancer therapies .
Organic Synthesis
1,2,3-triazoles have found broad applications in organic synthesis . As our compound contains a 1,2,3-triazole moiety, it could potentially be used in various organic synthesis applications.
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications of our compound in the electronics industry.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives have been used in the development of organic field-effect transistors (OFETs) . This indicates potential applications of our compound in the field of electronics.
Mechanism of Action
Azetidines
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are known to be used in the synthesis of various pharmaceuticals due to their ability to act as building blocks in organic synthesis .
Triazoles
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFCFRTSZHGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole |
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